molecular formula C11H12BrNO B3104611 1-(4-Bromo-3-methylbenzoyl)azetidine CAS No. 149105-18-0

1-(4-Bromo-3-methylbenzoyl)azetidine

Cat. No. B3104611
CAS RN: 149105-18-0
M. Wt: 254.12 g/mol
InChI Key: KBYKAKOYINOWPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods exist for synthesizing azetidines. One approach involves the reduction of azetidinones (β-lactams) using reagents like lithium aluminum hydride . Another effective method combines lithium aluminum hydride with aluminum trichloride , generating “AlClH₂” and “AlCl₂H,” which facilitates azetidine formation. Additionally, a multistep route from 3-amino-1-propanol can yield azetidines. Regio- and diastereoselective synthesis of 2-arylazetidines can be achieved from appropriately substituted oxiranes via ring transformation .


Molecular Structure Analysis

The azetidine ring consists of three carbon atoms and one nitrogen atom. Its unique four-membered scaffold, embedded with a polar nitrogen atom, plays a crucial role in medicinal chemistry. The ring strain (approximately 25.4 kcal/mol ) lies between that of less stable aziridines and unreactive pyrrolidines. This strain enables facile bond functionalization through C-N-C bond cleavage .


Chemical Reactions Analysis

  • Drug Discovery and Polymerization : Azetidines as motifs in drug development and polymer synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Azetidine derivatives, including structures similar to 1-(4-Bromo-3-methylbenzoyl)azetidine, have been synthesized and evaluated for their chemical properties and potential applications in various fields, such as medicinal chemistry and material science. For instance, the synthesis of 3-functionalized 3-methylazetidines provides access to novel azetidine derivatives with diverse functional groups, showcasing their utility in synthetic chemistry (Stankovic et al., 2012).

Biological and Pharmacological Potential 2. Azetidine derivatives have shown potential as bioactive compounds. In one study, azetidine derivatives were evaluated as dopamine antagonists, showing promising results in terms of biological activity. This indicates the potential application of such compounds in the development of drugs targeting dopaminergic pathways (Metkar et al., 2013).

  • The antimicrobial activities of azetidinone derivatives have been investigated, with some compounds displaying promising antibacterial activities against various bacterial strains. This highlights the potential of azetidine derivatives in the development of new antimicrobial agents (Chopde et al., 2012).

Synthetic Applications and Methodology Development 4. Azetidine derivatives have been utilized as key intermediates in the synthesis of more complex molecules. For example, the preparation of functionalized azetidines from 3-bromo-3-ethylazetidines demonstrates the synthetic utility of azetidine derivatives in generating a wide array of structurally diverse compounds (Stankovic et al., 2013).

  • The development of novel synthetic methodologies using azetidine derivatives has been reported. Such methodologies enable the efficient synthesis of azetidine-based compounds, which can be used as building blocks in various chemical syntheses (Hemming et al., 2014).

Material Science and Other Applications 6. Azetidine derivatives have also found applications in material science. For instance, the preparation of supramolecular extenders with precise chain lengths from azetidine derivatives has been demonstrated, highlighting their potential use in the synthesis of polyurethane elastomers and other polymer materials (Kuo et al., 2012).

Mechanism of Action

The unique properties of azetidines, driven by their ring strain, allow for facile handling and reactivity. Under appropriate conditions, azetidines can undergo bond cleavage and functionalization. Their stability, combined with the embedded nitrogen atom, makes them valuable in drug design and synthetic chemistry .

Future Directions

Research on azetidines continues to evolve, exploring their applications in drug development, polymerization, and chiral templates. Future studies may uncover novel synthetic methodologies and expand their utility in various fields .

properties

IUPAC Name

azetidin-1-yl-(4-bromo-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYKAKOYINOWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

From 4-bromo-3-methylbenzoic acid (400 mg), thionyl chloride (0.5 ml) and azetidine (1 g).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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